Decyl 3-mercaptopropionate
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Overview
Description
Decyl 3-mercaptopropionate: is an organic compound with the molecular formula C13H26O2S . It is a derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a decyl group, and the hydrogen atom in the thiol group is replaced by a propionate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with decanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Decyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, esters.
Scientific Research Applications
Decyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for thiol-containing proteins.
Mechanism of Action
The mechanism of action of decyl 3-mercaptopropionate involves its interaction with thiol groups in proteins and enzymes. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Mercaptopropionic acid: A precursor to decyl 3-mercaptopropionate, used in similar applications.
Trimethylolpropane tris(3-mercaptopropionate): A multifunctional thiol used in the production of high-performance polymers and coatings.
Pentaerythritol tetrakis(3-mercaptopropionate): Another multifunctional thiol with applications in the production of adhesives and sealants.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of a long alkyl chain with a thiol group. This combination allows it to interact with a wide range of substrates and participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
45180-55-0 |
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Molecular Formula |
C13H26O2S |
Molecular Weight |
246.41 g/mol |
IUPAC Name |
decyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16/h16H,2-12H2,1H3 |
InChI Key |
XIZMMPKZMJWKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCS |
Origin of Product |
United States |
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